molecular formula C13H9ClN4O B8147019 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

Cat. No.: B8147019
M. Wt: 272.69 g/mol
InChI Key: GXSZSEDUUQZLEY-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is a compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone typically involves the reaction of 6-chloropurine with a phenylethanone derivative. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for an extended period, followed by purification through techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine derivatives .

Scientific Research Applications

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-9H-purin-9-yl)-1-butanol: This compound has a similar purine core but with a different side chain.

    2-(6-Chloro-9H-purin-9-yl)ethoxy derivatives: These compounds have an ethoxy group instead of a phenylethanone group.

Uniqueness

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is unique due to its specific structure, which imparts distinct biological activities. Its phenylethanone group can interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZSEDUUQZLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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